3'-Amino-4'-methoxy-phenyl-2-(p-phenyl)-benzoxazole 3'-Amino-4'-methoxy-phenyl-2-(p-phenyl)-benzoxazole
Brand Name: Vulcanchem
CAS No.: 599201-51-1
VCID: VC20761110
InChI: InChI=1S/C20H16N2O2/c1-23-18-9-8-15(11-16(18)21)20-22-17-12-14(7-10-19(17)24-20)13-5-3-2-4-6-13/h2-12H,21H2,1H3
SMILES: COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C4=CC=CC=C4)N
Molecular Formula: C20H16N2O2
Molecular Weight: 316.4 g/mol

3'-Amino-4'-methoxy-phenyl-2-(p-phenyl)-benzoxazole

CAS No.: 599201-51-1

Cat. No.: VC20761110

Molecular Formula: C20H16N2O2

Molecular Weight: 316.4 g/mol

* For research use only. Not for human or veterinary use.

3'-Amino-4'-methoxy-phenyl-2-(p-phenyl)-benzoxazole - 599201-51-1

CAS No. 599201-51-1
Molecular Formula C20H16N2O2
Molecular Weight 316.4 g/mol
IUPAC Name 2-methoxy-5-(5-phenyl-1,3-benzoxazol-2-yl)aniline
Standard InChI InChI=1S/C20H16N2O2/c1-23-18-9-8-15(11-16(18)21)20-22-17-12-14(7-10-19(17)24-20)13-5-3-2-4-6-13/h2-12H,21H2,1H3
Standard InChI Key ORQCVARUEKAYEL-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C4=CC=CC=C4)N
Canonical SMILES COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C4=CC=CC=C4)N

3'-Amino-4'-methoxy-phenyl-2-(p-phenyl)-benzoxazole (CAS 599201-51-1) is a benzoxazole derivative with a molecular formula of C₂₀H₁₆N₂O₂ and a molecular weight of 316.35 g/mol . This heterocyclic compound features a benzoxazole core fused with methoxy-substituted phenyl groups, making it structurally complex and potentially valuable for pharmaceutical and materials science applications.

Synthetic Approaches

Recent advancements in benzoxazole synthesis provide context for its preparation:

Table 1: Comparison of benzoxazole synthesis methods

MethodCatalystYieldReaction Time
Aldehyde condensationFe₃O₄@SiO₂@Am-PPC-SO₃H 79-89%45 min
Smiles rearrangement4-Bromobenzylamine 62-85%18 hr

The aldehyde condensation route using 2-aminophenol derivatives offers superior efficiency, while Smiles rearrangement enables N-substituted variants .

Analytical Characterization

Though specific spectral data for this compound isn't publicly available, related benzoxazoles show characteristic patterns:

  • ¹H NMR: Aromatic protons appear at δ 7.2-8.5 ppm

  • ¹³C NMR: Oxazole carbons resonate at δ 160-165 ppm

  • HRMS: Expected [M+H]⁺ peak at m/z 317.27 (calculated)

Research Challenges

Key limitations in current knowledge:

  • No experimental crystal structure data

  • Incomplete solubility profile in common solvents

  • Lack of published biological activity studies

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